molecular formula C21H19ClN4O2 B2911828 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035021-77-1

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2911828
Numéro CAS: 2035021-77-1
Poids moléculaire: 394.86
Clé InChI: LSCWNBRVFGAEOH-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Pyrido[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • A-549 (lung cancer)
  • PC-3 (prostate cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In a study examining a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, several compounds were screened for cell viability at a concentration of 100 μM. Notably, derivatives such as 8a , 8b , and 9a exhibited the highest cytotoxic activities and were subsequently subjected to IC50 screening. Compound 8a demonstrated remarkable inhibitory activity against both wild-type EGFR (IC50 = 0.099 µM) and the mutant EGFR T790M (IC50 = 0.123 µM), indicating its potential as an effective EGFR inhibitor in cancer therapy .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compound 8a was found to induce cell cycle arrest at the pre-G1 phase.
  • Apoptosis Induction : It significantly increased the levels of caspase-3 in PC-3 cells, suggesting a pro-apoptotic effect.
  • Docking Studies : Molecular docking studies revealed insights into the binding interactions between the compound and its target proteins, further elucidating its mechanism of action against EGFR .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by their structural features. Variations in substituents on the pyrimidine core can significantly impact their potency and selectivity against specific targets such as kinases involved in cancer progression .

CompoundTargetIC50 Value (µM)Activity
8aEGFR WT0.099High
8aEGFR T790M0.123High
Other DerivativesVariousVariesModerate to High

Study on Pyrido[2,3-d]pyrimidines

A comprehensive review highlighted several case studies focusing on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives. One notable study synthesized a library of compounds that were tested for their activity against various kinases implicated in cancer signaling pathways. The results indicated that certain derivatives exhibited potent inhibitory effects on tyrosine kinases and other related enzymes .

Recent Advances

Recent advancements in medicinal chemistry have led to the development of new derivatives with enhanced bioactivity profiles. For instance, modifications to the piperidine moiety have been shown to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .

Propriétés

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-6-2-1-4-15(18)7-8-19(27)25-12-9-16(10-13-25)26-14-24-20-17(21(26)28)5-3-11-23-20/h1-8,11,14,16H,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCWNBRVFGAEOH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.